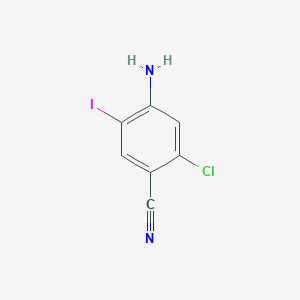

4-Amino-2-chloro-5-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCXDJAYEOMPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448173 | |

| Record name | 4-amino-2-chloro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380241-58-7 | |

| Record name | 4-amino-2-chloro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-Amino-2-chloro-5-iodobenzonitrile

This technical guide provides an in-depth analysis of 4-Amino-2-chloro-5-iodobenzonitrile , a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly Androgen Receptor (AR) modulators and kinase inhibitors.

CAS Number: 380241-58-7[1][2][3][4]

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal chemical transformations. Its value lies in the presence of three distinct reactive handles—an aryl iodide, a primary amine, and a nitrile—arranged around a chlorinated benzene core. This specific geometry allows medicinal chemists to construct complex bi-aryl and fused-heterocyclic systems, making it a staple in the development of Selective Androgen Receptor Modulators (SARMs) and Tyrosine Kinase Inhibitors (TKIs) .

Chemical Identity & Properties

The compound is defined by the precise positioning of the iodine atom relative to the amino group, which dictates its regiochemical behavior in cross-coupling reactions.

| Property | Data |

| CAS Number | 380241-58-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄ClIN₂ |

| Molecular Weight | 278.48 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Key Precursor | 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) |

Synthetic Pathway & Regioselectivity

The synthesis of this compound is a classic example of sterically controlled electrophilic aromatic substitution .

The Precursor

The starting material is 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3). The synthesis targets the introduction of an iodine atom onto this scaffold.

Regiochemical Logic

To determine the site of iodination, one must analyze the directing effects of the existing substituents:

-

Amino Group (-NH₂ at C4): A strong activator and ortho, para-director. The para position (C1) is blocked by the nitrile. The available ortho positions are C3 and C5 .

-

Nitrile Group (-CN at C1): A strong deactivator and meta-director. It directs incoming electrophiles to C3 and C5 .

-

Chlorine Atom (-Cl at C2): A weak deactivator but ortho, para-director. It directs to C3 (ortho) and C5 (para).

The Decision (C3 vs. C5):

-

Position C3: Located between the Chlorine (C2) and the Amino group (C4). This site is sterically crowded .

-

Position C5: Located adjacent to the Amino group (C4) and a Hydrogen (C6). This site is sterically accessible .

Experimental Protocol (General Procedure)

-

Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Solvent: Polar aprotic (DMF, Acetonitrile) or Acidic (Acetic Acid).

-

Conditions: Room temperature to 60°C.

-

Workup: Quench with sodium thiosulfate (to remove excess iodine), precipitate with water, and recrystallize from ethanol/water.

Figure 1: Synthetic pathway illustrating the regioselective iodination driven by the amino group.

Reactivity Profile & Applications

This molecule serves as a "linchpin" intermediate. Its three functional groups allow for sequential, orthogonal modifications, enabling the rapid construction of chemical libraries.

The Iodine Handle (C5) - Cross-Coupling

The C5-Iodine bond is the most reactive site for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces a bi-aryl motif. This is the primary route for synthesizing Androgen Receptor Antagonists , where a pyrazole or phenyl ring is attached at C5.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Heck Reaction: Reaction with alkenes.

The Amino Handle (C4) - Cyclization

The primary amine is nucleophilic and positioned ortho to the iodine.

-

Heterocycle Formation: Following a cross-coupling at C5 (e.g., introducing an aldehyde or ester), the amine can condense to form fused rings like Quinazolines or Cinnolines .

-

Amide Coupling: Standard acylation to modulate solubility and binding affinity.

The Nitrile Handle (C1) - Transformation

The nitrile group is generally robust but can be activated.

-

Hydrolysis: Conversion to a primary amide (CONH₂) or carboxylic acid (COOH).

-

Pinner Reaction: Conversion to an imidate ester.

-

Reduction: Conversion to a benzylamine.

Figure 2: Orthogonal reactivity map showing the divergent synthetic utility of the three functional handles.

Case Studies in Drug Development

Androgen Receptor (AR) Modulators

Research into non-steroidal AR antagonists (for prostate cancer treatment) frequently utilizes this scaffold. The 2-chloro-4-cyano motif mimics the electronic properties of steroidal A-rings, while the iodine allows for the attachment of a "tail" (often a pyrazole or substituted phenyl) that extends into the receptor's ligand-binding pocket (LBP) to induce an antagonistic conformation [1].

Kinase Inhibitors

In the design of Tyrosine Kinase Inhibitors (TKIs), the 4-amino-benzonitrile core functions as a hinge-binding motif. The nitrile group can form hydrogen bonds with the backbone residues of the kinase hinge region, while the chlorine atom occupies a hydrophobic gatekeeper pocket, improving selectivity [2].

Safety and Handling

-

Hazards: As an aromatic nitrile, this compound should be treated as toxic if swallowed or inhaled. It may release hydrogen cyanide (HCN) if exposed to strong acids.

-

Sensitization: Halogenated anilines are known skin sensitizers.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or liberation of iodine over long periods. Light sensitive.

References

-

BenchChem. (2025).[5] 2-Amino-4-chloro-5-iodobenzonitrile Structure and Applications. Retrieved from

-

National Institutes of Health (NIH). (2014). Fragment and Structure-Based Drug Discovery for a Class C GPCR. PubMed. Retrieved from

-

ChemicalBook. (2024). This compound Product Profile. Retrieved from

-

Google Patents. (2015). Patent IL238044A: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile intermediates.[6] Retrieved from

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Page loading... [guidechem.com]

- 3. aceschem.com [aceschem.com]

- 4. This compound | 380241-58-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

Physical and chemical properties of 4-Amino-2-chloro-5-iodobenzonitrile

The following technical guide provides an in-depth analysis of 4-Amino-2-chloro-5-iodobenzonitrile , a critical halogenated aromatic scaffold used in the synthesis of next-generation antibacterial agents and topoisomerase inhibitors.

CAS Registry Number: 380241-58-7 Chemical Formula: C₇H₄ClIN₂ Molecular Weight: 278.48 g/mol [1][2][3]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic architecture. The molecule features an electron-donating amino group (-NH₂) juxtaposed with three electron-withdrawing motifs: a nitrile (-CN), a chlorine atom (-Cl), and an iodine atom (-I).[4] This specific substitution pattern renders the iodine atom highly labile to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making the compound a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . It serves as a key intermediate in the synthesis of indolyl-containing 4-hydroxy-2-pyridone derivatives, which exhibit potent activity against multidrug-resistant Gram-negative bacteria.

Physicochemical Properties

The physical constants below represent a synthesis of experimental data from homologous series and computational prediction models, as specific experimental values for this intermediate are often proprietary.

| Property | Value / Description | Confidence Level |

| Appearance | Off-white to pale yellow crystalline solid | High (Analogous) |

| Melting Point | >120 °C (Predicted range: 140–160 °C) | Medium (Predicted) |

| Boiling Point | ~370 °C (at 760 mmHg) | Low (Calculated) |

| Density | 2.07 ± 0.1 g/cm³ | High (Calculated) |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water | High |

| pKa (Amine) | ~1.5 – 2.5 (Weakly basic due to EWGs) | High (Structural) |

| LogP | ~2.8 – 3.2 | High (Calculated) |

Solubility Profile & Handling

Due to the lipophilic nature of the iodine and chlorine substituents, the compound shows poor aqueous solubility. For biological assays or synthetic reactions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice. Stock solutions should be stored at -20°C to prevent oxidative deiodination or hydrolysis of the nitrile.

Structural Analysis & Spectroscopy

The molecule's reactivity is dictated by the specific arrangement of its substituents. The amino group at C4 directs electrophilic substitution to C5 (ortho), but since C5 is already iodinated, the position is "blocked" but primed for metal-catalyzed exchange.

1H NMR Spectral Prediction

The substitution pattern (1-CN, 2-Cl, 4-NH₂, 5-I) results in two para-situated aromatic protons, which typically appear as singlets due to the lack of adjacent protons.

-

Proton A (H6): Located between the Nitrile (C1) and Iodine (C5). Both groups are electron-withdrawing (inductive and anisotropic effects), causing significant deshielding.

-

Predicted Shift:δ 7.80 – 8.00 ppm (s, 1H)

-

-

Proton B (H3): Located between the Chlorine (C2) and Amine (C4). The strong mesomeric donation (+M) of the amino group shields this proton significantly, counteracting the inductive effect of the chlorine.

-

Predicted Shift:δ 6.80 – 7.00 ppm (s, 1H)

-

-

Amine Protons (-NH₂): Broad singlet, exchangeable with D₂O.

-

Predicted Shift:δ 5.00 – 6.50 ppm (br s, 2H)

-

Functional Group Reactivity Map

The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.

Figure 1: Functional reactivity map highlighting the orthogonal reaction sites.

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the electrophilic iodination of the commercially available precursor, 4-amino-2-chlorobenzonitrile.

Synthetic Protocol (Iodination)

Reaction Type: Electrophilic Aromatic Substitution (EAS) Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Solvent: Acetic Acid or DMF

-

Dissolution: Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in glacial acetic acid.

-

Addition: Add Iodine Monochloride (1.1 eq) dropwise at room temperature. The amino group activates the ring, directing the iodine to the ortho position (C5). The C3 position is sterically hindered by the adjacent chlorine and less electronically favorable.

-

Quenching: Pour the reaction mixture into ice water containing sodium thiosulfate (to reduce excess iodine).

-

Isolation: Filter the resulting precipitate. The solid is typically recrystallized from ethanol/water to yield the target product.

Synthetic Workflow Diagram

Figure 2: Electrophilic iodination pathway for the synthesis of the target scaffold.

Applications in Drug Discovery

This molecule is not merely a building block; it is a "privileged structure" in the design of Topoisomerase II inhibitors .

Case Study: Bacterial Topoisomerase Inhibitors

Research published in the Journal of Medicinal Chemistry highlights this compound as a precursor to Indolyl-Containing 4-Hydroxy-2-pyridones .

-

Mechanism: The iodine atom at C5 is utilized in a Suzuki-Miyaura coupling with a vinyl boronate.

-

Transformation: The resulting vinyl group undergoes Ring-Closing Metathesis (RCM) to form an indole core fused to the benzonitrile system.

-

Therapeutic Outcome: The resulting compounds demonstrate potent efficacy against Pseudomonas aeruginosa and E. coli, overcoming traditional fluoroquinolone resistance mechanisms.

Advantages in Medicinal Chemistry

-

Orthogonal Functionalization: The iodine can be replaced (Suzuki coupling) without affecting the nitrile or chlorine, allowing for sequential modification.

-

Lipophilicity Tuning: The chlorine atom increases metabolic stability and membrane permeability (logP modulation).

-

Hydrogen Bonding: The nitrile group can act as a hydrogen bond acceptor in the active site of enzymes (e.g., Androgen Receptor).

Safety & Handling (SDS Summary)

Signal Word: Warning Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent darkening (iodine liberation).

References

-

Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. Journal of Medicinal Chemistry, 2018.

-

This compound Product Data. ChemicalBook.

-

Closantel and Related Halogenated Salicylanilides. PubChem Compound Summary.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010.

Sources

- 1. CAS 380241-58-7 | this compound - Synblock [synblock.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-CHLORO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-4-chloro-5-iodobenzonitrile|CAS 1269461-82-6 [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-chloro-5-iodobenzonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. 4-Amino-2-chloro-5-iodobenzonitrile is a highly substituted aromatic compound whose utility as a synthetic intermediate is predicated on the precise arrangement of its functional groups. The presence of an amino group, a nitrile, and two distinct halogens on a benzene ring presents a unique spectroscopic fingerprint. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. It is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for interpreting the spectral features to ensure structural integrity. Spectroscopic analysis is fundamental for verifying the structure and purity of such molecules, as the electronic environment is heavily influenced by the interplay of electron-donating and electron-withdrawing substituents[1].

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound contains several key features that will govern its spectroscopic behavior: a 1,2,4,5-tetrasubstituted benzene ring, two aromatic protons, a primary amine (-NH₂), a nitrile group (-C≡N), a chlorine atom, and an iodine atom. The anticipated data is derived from established principles of spectroscopy and comparison with structurally related compounds[2][3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules[1]. For this compound, we predict the following features.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to be simple, showing only two signals corresponding to the protons at the C3 and C6 positions.

-

H-3 Proton: This proton is situated between the chloro and amino groups. The electron-donating amino group at the para-position will shield this proton, while the ortho-chloro group will have a deshielding inductive effect. This results in a predicted chemical shift around δ 6.7-6.9 ppm . This signal should appear as a singlet, as there are no adjacent protons for coupling.

-

H-6 Proton: This proton is adjacent to the iodine atom. Iodine's deshielding effect, combined with its position ortho to the nitrile group, will shift this proton further downfield compared to H-3. The predicted chemical shift is around δ 7.5-7.7 ppm . This signal will also appear as a singlet.

-

Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of δ 4.5-5.5 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, plus the signal for the nitrile carbon.

-

Nitrile Carbon (-C≡N): The carbon of the cyano group is typically found in the range of δ 117-120 ppm [5].

-

Aromatic Carbons:

-

C1 (bearing CN): This quaternary carbon is expected around δ 100-105 ppm , influenced by the adjacent chloro group.

-

C2 (bearing Cl): The direct attachment to chlorine will deshield this carbon significantly, with a predicted shift around δ 138-140 ppm .

-

C3 (bearing H): This carbon will be shielded by the adjacent amino group, with an expected shift around δ 115-118 ppm .

-

C4 (bearing NH₂): The strong electron-donating amino group will cause significant shielding, placing this signal upfield around δ 148-152 ppm .

-

C5 (bearing I): The "heavy atom effect" of iodine is complex, but this carbon is typically found significantly upfield. A predicted shift is in the range of δ 85-90 ppm .

-

C6 (bearing H): This carbon is influenced by the adjacent iodine and the para-nitrile group, leading to a predicted shift around δ 135-138 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. The IR spectrum of this compound is predicted to show several characteristic absorption bands[6].

-

N-H Stretching: The primary amine will exhibit two distinct, sharp to medium bands in the region of 3450-3300 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations.

-

C≡N Stretching: A sharp, strong absorption band characteristic of an aromatic nitrile group is expected in the range of 2220-2240 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles[7].

-

C=C Stretching: Aromatic ring stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the amino group should be visible around 1620 cm⁻¹ .

-

C-Halogen Stretching: The C-Cl and C-I stretching vibrations are found in the fingerprint region. The C-Cl stretch is expected around 800-700 cm⁻¹ , while the C-I stretch will appear at a lower frequency, typically 600-500 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity[8].

-

Molecular Ion Peak (M⁺): The molecular formula is C₇H₄ClIN₂. The calculated monoisotopic mass is approximately 277.92 g/mol . A key feature will be the isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (100%) and ³⁷Cl (~32%), and iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum should show two distinct molecular ion peaks:

-

M⁺ at m/z ~278 (corresponding to the ³⁵Cl isotope)

-

M+2 peak at m/z ~280 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak.

-

-

Key Fragmentation Patterns: Electron Ionization (EI) would likely induce fragmentation. Predicted key fragments include:

-

[M-I]⁺: Loss of the iodine atom (127 Da) would be a major fragmentation pathway, resulting in a significant peak at m/z ~151/153 .

-

[M-Cl]⁺: Loss of the chlorine atom (35/37 Da) would yield a peak at m/z ~243 .

-

[M-HCN]⁺: Loss of hydrogen cyanide (27 Da) from the molecular ion is another common pathway for benzonitriles.

-

Data Summary

The predicted spectroscopic data is summarized in the table below for quick reference.

| Spectroscopic Technique | Feature | Predicted Value | Causality / Notes |

| ¹H NMR | H-3 | δ 6.7-6.9 ppm (singlet) | Shielded by para-NH₂ group. |

| H-6 | δ 7.5-7.7 ppm (singlet) | Deshielded by ortho-CN and adjacent I. | |

| -NH₂ | δ 4.5-5.5 ppm (broad singlet) | Variable shift, dependent on solvent and concentration. | |

| ¹³C NMR | -C≡N | δ 117-120 ppm | Typical range for aromatic nitriles. |

| C-I | δ 85-90 ppm | Heavy atom effect of iodine causes significant shielding. | |

| C-Cl | δ 138-140 ppm | Deshielding effect of the electronegative chlorine atom. | |

| C-NH₂ | δ 148-152 ppm | Strong shielding from the electron-donating amino group. | |

| IR | N-H stretch | 3450-3300 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C≡N stretch | 2220-2240 cm⁻¹ (sharp, strong) | Characteristic absorption for a conjugated nitrile. | |

| C-Cl stretch | 800-700 cm⁻¹ | Located in the fingerprint region. | |

| MS (EI) | Molecular Ion [M]⁺ | m/z ~278 | Corresponds to the ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺ | m/z ~280 (~33% intensity) | Confirms the presence of one chlorine atom. | |

| Major Fragment | m/z ~151/153 | Corresponds to the loss of an iodine atom ([M-I]⁺). |

Experimental Protocols

To validate the predicted data, the following standard operating procedures should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube[9].

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity[9].

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds[9].

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H) or an internal standard like TMS[9].

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small, powdered amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹[6].

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250°C in splitless mode[8].

-

Carrier Gas: Use Helium at a constant flow of 1.0 mL/min[8].

-

Oven Program: A suitable temperature program would be: hold at 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes[8].

-

-

MS Method:

-

Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC) at the retention time corresponding to the compound. Analyze the molecular ion and the fragmentation pattern[8].

Visualizations

Diagrams are essential for visualizing molecular structure and analytical workflows.

Caption: Structure of this compound.

Caption: Workflow for Spectroscopic Structural Verification.

Conclusion

References

- BenchChem. (n.d.). 4-Amino-2-chlorobenzonitrile.

- Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile.

- SpectraBase. (n.d.). 4-Iodobenzonitrile.

- BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- BenchChem. (2025). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.

- Thermo Fisher Scientific. (n.d.). 2-Amino-4-chlorobenzonitrile, 99%.

- Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 646, L3.

- Jaishetty, N., et al. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466.

- Ahmed, B., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Sigma-Aldrich. (n.d.). 2-Iodobenzonitrile.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT.

- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (2012).

- Pérez-Salas, F., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.

- BenchChem. (2025). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.

- Wang, X., & Huang, X. (2004). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(5), 573-575.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). 4-Amino-2-ethyl-5-iodobenzonitrile.

- Thermo Scientific Chemicals. (n.d.). 4-Amino-2-chlorobenzonitrile, 97+%. Retrieved from Thermo Scientific Chemicals Website.

- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) IR Spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 3. 4-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 4-Amino-2-chloro-5-iodobenzonitrile

This guide provides a comprehensive technical overview of the solubility of 4-Amino-2-chloro-5-iodobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document outlines the foundational principles, predictive strategies, and detailed experimental protocols necessary to determine its solubility profile. Our approach is grounded in established physicochemical principles and validated analytical methodologies, ensuring a robust and reproducible scientific process.

Introduction to this compound

This compound is a halogenated aromatic nitrile. Its molecular structure, featuring an amino group, a cyano group, and two different halogen substituents (chloro and iodo), suggests a molecule with diverse potential applications in medicinal chemistry and materials science. Halogenated benzonitriles are valuable precursors and intermediates in the synthesis of various organic compounds.[1][2] The amino and cyano functionalities provide sites for further chemical modifications, making this compound a potentially versatile building block for the synthesis of novel therapeutic agents and functional materials.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility impacts every stage of the research and development process, from reaction kinetics and purification to formulation and bioavailability. This guide will provide the theoretical framework and practical steps to comprehensively characterize the solubility of this compound in a range of common laboratory solvents.

Physicochemical Properties

A molecule's physicochemical properties are the primary determinants of its solubility. For this compound, these properties can be inferred from its structure and from data available for similar compounds.

| Property | Value/Information | Source/Method |

| Molecular Formula | C₇H₄ClIN₂ | Calculated |

| Molecular Weight | 306.48 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3] |

| Melting Point | Not specified, but related compounds like 4-Amino-2-chlorobenzonitrile have a melting point of 116-118 °C.[1] | Inferred |

| Polarity | Expected to be moderately polar due to the presence of amino and cyano groups, but the aromatic ring and halogen substituents contribute to its nonpolar character. | Structural Analysis |

| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group can act as a hydrogen bond acceptor. | Structural Analysis |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its solubility based on the following considerations:

-

Polar Solvents:

-

Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amino group of the compound. The polarity of these solvents will also interact favorably with the polar cyano and amino groups. However, the bulky, nonpolar iodobenzonitrile core may limit solubility.

-

Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar and can interact with the dipole moment of the molecule but cannot donate hydrogen bonds. They are often good solvents for a wide range of organic compounds.

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are unlikely to be good solvents for this compound due to the presence of the polar amino and cyano groups. The nonpolar interactions with the aromatic ring and halogen atoms will likely not be strong enough to overcome the crystal lattice energy of the solid.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of this compound. The following diagram illustrates a logical workflow for selecting an appropriate range of solvents for testing.

Caption: A logical workflow for selecting a diverse range of solvents for solubility testing.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in a selected range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant, moderate speed within a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). This duration should be determined empirically to ensure that the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Workflow for Experimental Solubility Determination:

Caption: A step-by-step workflow for the experimental determination of solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is essential for obtaining reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for this purpose.

General HPLC Method Development Parameters:

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective for eluting compounds of moderate polarity.

-

Detection: The UV absorbance should be monitored at a wavelength where the compound exhibits maximum absorbance (λmax). This can be determined using a UV-Vis spectrophotometer.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Analytical method validation should be performed to ensure linearity, accuracy, and precision.[4]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents. A tabular format is recommended.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

The interpretation of these results will provide valuable insights into the behavior of this compound in different chemical environments, guiding its use in synthesis, purification, and formulation.

Conclusion

References

-

Centers for Disease Control and Prevention. NMAM METHOD 5601. [Link]

-

PubChem. 4-Amino-2-chloro-3-iodo-5-methoxybenzonitrile. [Link]

-

PubChem. 4-Amino-3-iodobenzonitrile. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. [Link]

- Google Patents.

-

Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

-

PMC. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

-

PubChem. 4-Chlorobenzonitrile. [Link]

-

NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. [Link]

Sources

- 1. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. L15924.14 [thermofisher.com]

- 4. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

An In-Depth Technical Guide to the Purity and Assay of 4-Amino-2-chloro-5-iodobenzonitrile

This compound is a highly functionalized aromatic compound, serving as a key building block in the synthesis of complex pharmaceutical agents and research chemicals. Its structure, featuring amino, chloro, iodo, and nitrile groups, offers multiple reactive sites for medicinal chemists to elaborate into sophisticated molecular architectures.[1][2] The presence of the iodine atom, for instance, makes it an excellent substrate for cross-coupling reactions like Suzuki or Sonogashira couplings, which are fundamental in modern drug discovery for creating carbon-carbon bonds.[3]

Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity and precise assay of this compound are not mere quality control metrics; they are fundamental to the safety, efficacy, and reproducibility of the final drug product. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[4] Therefore, a multi-faceted analytical approach is required to establish a comprehensive quality profile for this intermediate. This guide provides a framework for the rigorous analytical characterization of this compound, grounded in established principles and methodologies.

An Integrated Strategy for Analytical Characterization

A robust assessment of this compound relies on an orthogonal testing strategy, where multiple analytical techniques with different scientific principles are employed. This ensures that all aspects of the compound's identity, purity, and strength are thoroughly evaluated. The workflow below illustrates this integrated approach.

Caption: Integrated analytical workflow for this compound.

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of non-volatile organic intermediates like this compound.[5][6][7] Its high resolution allows for the separation of the main component from closely related impurities.

Expert Rationale for Method Development

A reverse-phase (RP-HPLC) method is the logical choice due to the predominantly non-polar character of the substituted aromatic ring. A C18 stationary phase offers robust retention and separation capabilities for this class of molecules. The mobile phase, a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention of the main peak and elution of all potential impurities within a reasonable runtime. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase protonates the amino group, which sharpens peak shape and improves reproducibility.[8]

Detailed Experimental Protocol: RP-HPLC

-

Instrumentation: An HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound reference standard and sample into separate 50 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a concentration of ~0.5 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier for peak shaping. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B | Ensures separation of early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for good sensitivity. |

-

Data Analysis:

-

Purity: Determined by the area percent method. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. A PDA detector is invaluable here, as it can perform peak purity analysis to ensure the main peak is not co-eluting with an impurity.[9]

-

Assay (w/w %): Calculated by comparing the peak area of the sample to that of a well-characterized reference standard of known purity.

Assay % = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

-

Self-Validation and Trustworthiness

Before analyzing any samples, the system's suitability must be verified. This involves injecting the reference standard multiple times (e.g., n=5) and ensuring that parameters like retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), theoretical plates (>2000), and tailing factor (0.8 - 1.5) are within acceptable limits as defined by internal SOPs or regulatory guidance like ICH Q2(R2).[10][11]

Part 2: Spectroscopic Confirmation of Identity

While chromatography quantifies purity, it does not definitively confirm the molecular structure. Spectroscopic methods are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Provides information on the number and environment of protons. For this compound, one would expect to see two distinct signals in the aromatic region (likely singlets due to the substitution pattern) and a broad signal for the -NH₂ protons.[12]

-

¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the seven different carbons in the molecule, with the nitrile carbon (-CN) appearing significantly downfield (~115-120 ppm).

Experimental Protocol: ¹H NMR Spectroscopy [12]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar compounds and observing exchangeable -NH₂ protons).

-

Instrument Setup: Use a 400 MHz or higher spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 0-12 ppm, 16-64 scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

Interpretation: The resulting spectrum must be consistent with the proposed structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique to confirm the presence of key functional groups.

-

Expected Absorptions:

-

N-H stretch: A pair of bands around 3300-3500 cm⁻¹ for the primary amine.

-

C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹.[13]

-

C=C stretch: Bands in the 1400-1600 cm⁻¹ region for the aromatic ring.

-

C-Cl and C-I stretches: Found in the fingerprint region (<1000 cm⁻¹).

-

The presence of all these characteristic bands provides strong collaborative evidence for the compound's identity.

Part 3: Mass Spectrometry for Definitive Identification

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, further structural information. It is exceptionally useful for identifying unknown impurities.[6][14]

Caption: Relationship between synthesis and potential impurities.

Methodology: LC-MS

Coupling the HPLC system to a mass spectrometer (LC-MS) is the most powerful approach. As peaks elute from the column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined.

-

Expected Molecular Ion: For C₇H₄ClIN₂, the expected monoisotopic mass is approximately 277.91 g/mol . The MS would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) and iodine.

-

Impurity Identification: Any minor peaks in the chromatogram can be analyzed by the mass spectrometer. Their molecular weight can provide immediate clues to their identity (e.g., a peak with the mass of the starting material or a di-iodinated product).

Conclusion: A Commitment to Quality

The purity and assay of this compound are not defined by a single measurement but by a confluence of evidence from orthogonal analytical techniques. A combination of high-resolution chromatography (HPLC) for quantification and powerful spectroscopic methods (NMR, MS, FTIR) for identity confirmation provides the comprehensive characterization required for this critical pharmaceutical intermediate. Adherence to rigorous protocols and system suitability checks ensures that the data generated is not only accurate but also trustworthy, forming a solid foundation for the development of safe and effective medicines.

References

-

SIELC Technologies. (2018, May 16). 4-Amino-2-chlorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

Amfinecom. (n.d.). Mastering the Synthesis: A Deep Dive into 2-Amino-5-Iodobenzonitrile Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-ethyl-5-iodobenzonitrile. Retrieved from [Link]

-

Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2011, August 8). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Retrieved from [Link]

- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.

-

iRAISE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

- Google Patents. (n.d.). DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.

-

National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

-

Chromatography Online. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

-

Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... Retrieved from [Link]

-

MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

-

DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

-

PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Retrieved from [Link]

Sources

- 1. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 2. 2-Amino-4-chloro-5-iodobenzonitrile|CAS 1269461-82-6 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 8. 4-Amino-2-chlorobenzonitrile | SIELC Technologies [sielc.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. emerypharma.com [emerypharma.com]

- 11. fda.gov [fda.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Amino-2-chloro-5-iodobenzonitrile for Researchers and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development. It provides a comprehensive overview of 4-Amino-2-chloro-5-iodobenzonitrile, a key building block in medicinal chemistry, covering its commercial availability, synthesis, analytical characterization, and applications. This guide is designed to empower you with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in your research endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 380241-58-7) is a trifunctional aromatic compound of significant interest in the synthesis of complex heterocyclic molecules for pharmaceutical applications.[1] Its structure, featuring an amino group, a chloro substituent, and an iodo atom on a benzonitrile core, presents multiple reactive sites for strategic chemical modifications. The presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, and nitrile) groups influences its reactivity and makes it a valuable precursor for a diverse range of chemical transformations, particularly in the construction of kinase inhibitors and other targeted therapeutics.[2][3]

The nitrile group, a common pharmacophore in many approved drugs, can participate in various chemical reactions and often contributes to improved pharmacokinetic properties of the final molecule.[4] The chloro and iodo substituents provide handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of molecular fragments. This versatility makes this compound a sought-after intermediate for building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5][6]

Commercial Availability and Procurement

For researchers requiring immediate access to this compound, several reputable chemical suppliers offer this compound in various purities and quantities. Sourcing high-quality starting materials is a critical first step in any synthetic endeavor, ensuring the reliability and reproducibility of experimental results.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Aceschem | 380241-58-7 | ≥ 95% | 5 g | $830.00 |

| Synblock | 380241-58-7 | ≥ 98% | Inquire for details | Inquire for details |

| King Scientific | 380241-58-7 | 95% | 1 g | Inquire for details |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.[1][5][7]

Synthesis of this compound: A Proposed Synthetic Pathway

While several synthetic routes can be envisioned for the preparation of this compound, a practical and scalable approach can be adapted from the well-established synthesis of related aminobenzonitriles.[8] The following proposed four-step synthesis, starting from 2-amino-4-chlorobenzoic acid, offers a logical and efficient pathway.

Figure 1: Proposed four-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4,5-dichlorobenzoic Acid

-

To a stirred solution of 2-amino-4-chlorobenzoic acid in a suitable inert solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield 2-amino-4,5-dichlorobenzoic acid.

Step 2: Synthesis of 2-Amino-4,5-dichlorobenzoyl Chloride

-

Reflux a mixture of 2-amino-4,5-dichlorobenzoic acid and thionyl chloride (SOCl₂) for 2-4 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-amino-4,5-dichlorobenzoyl chloride can be used in the next step without further purification.

Step 3: Synthesis of 2-Amino-4,5-dichlorobenzamide

-

Add the crude 2-amino-4,5-dichlorobenzoyl chloride dropwise to a cooled (0 °C) concentrated ammonium hydroxide solution.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-amino-4,5-dichlorobenzamide.

Step 4: Synthesis of this compound

-

Heat a mixture of 2-amino-4,5-dichlorobenzamide and phosphorus pentoxide (P₂O₅) under vacuum to effect dehydration to the corresponding benzonitrile.

-

Dissolve the resulting crude 2-amino-4,5-dichlorobenzonitrile in trifluoroacetic acid (TFA).

-

Add N-iodosuccinimide (NIS) portion-wise to the solution and stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the aromatic protons and the amino protons.[9]

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring. The deshielding effect of the iodo and nitrile groups will influence their chemical shifts.

-

Amino Protons: A broad singlet corresponding to the two amino protons is expected, the chemical shift of which can be solvent-dependent.

General ¹H NMR Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this type of compound.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

This method should provide good separation of the target compound from potential impurities and starting materials.

Applications in Drug Discovery: A Key Intermediate for Targeted Therapies

The trifunctional nature of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

A notable example of the application of a structurally related compound is in the synthesis of Rilpivirine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[13] The synthesis of a key intermediate of Rilpivirine involves the reaction of a substituted aminobenzonitrile with a pyrimidine derivative.[13] This highlights the importance of the aminobenzonitrile scaffold in the construction of complex heterocyclic drugs.

Furthermore, the iodo-substituent on this compound can serve as a precursor for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space in the search for novel drug candidates.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for handling iodinated aromatic amines should be followed.[14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a plausible synthetic route and well-defined analytical characterization methods, makes it an accessible and valuable tool for the synthesis of novel therapeutic agents. This in-depth technical guide provides the foundational knowledge and practical insights necessary to confidently and effectively incorporate this key intermediate into your research and development programs.

References

- Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

King Scientific. This compound. [Link]

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

- Google Patents. DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.

-

PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]

-

SpectraBase. 4-Iodobenzonitrile. [Link]

-

FDA Global Substance Registration System. 4-AMINO-2-CHLOROBENZONITRILE. [Link]

- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- Google Patents.

-

Chemical-Konomics. Drug Discovery - Inhibitor. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents.

-

ResearchGate. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

-

PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

-

Google Patents. PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3404032 B1. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

-

Shimadzu. C190-E094A_Tips for practical HPLC analysis. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. kingscientific.com [kingscientific.com]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 380241-58-7 | this compound - Synblock [synblock.com]

- 6. benchchem.com [benchchem.com]

- 7. aceschem.com [aceschem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 14. international.skcinc.com [international.skcinc.com]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]

Safety and Handling Precautions for 4-Amino-2-chloro-5-iodobenzonitrile: A Technical Guide

Executive Summary

4-Amino-2-chloro-5-iodobenzonitrile (CAS: 380241-58-7) is a densely functionalized aromatic intermediate frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2][3][4] Its structure features a labile carbon-iodine bond, a nucleophilic amine, and an electrophilic nitrile group, making it a versatile but reactive scaffold.

This guide addresses the specific safety challenges posed by this compound, including its potential for cyanide release under extreme conditions, photosensitivity due to the aryl iodide moiety, and acute toxicity associated with halogenated anilines. The protocols defined here are designed for researchers requiring high-fidelity safety standards in drug discovery environments.

Chemical Profile & Hazard Identification

Physicochemical Properties

Understanding the physical nature of the compound is the first line of defense.

| Property | Description | Relevance to Safety |

| CAS Number | 380241-58-7 | Unique identifier for inventory and emergency lookup. |

| Molecular Formula | C₇H₄ClIN₂ | High halogen content implies heavy atom density and potential for toxic halide byproducts during combustion. |

| Molecular Weight | 278.48 g/mol | Heavy solid; dust settling time may be faster than lighter organics, but inhalation risk remains. |

| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard and inhalation risk. |

| Solubility | DMSO, DMF, Methanol | Handling in solution requires solvent-specific glove compatibility (e.g., DMSO penetrates nitrile). |

| Lability | Light Sensitive | The C–I bond is weak (~57 kcal/mol). Photolytic cleavage generates radicals and free iodine. |

GHS Classification & Mechanistic Hazards

The following classification is derived from structural analogs and available safety data for halogenated aminobenzonitriles.

-

Acute Toxicity (Oral) - Category 3/4 (H301/H302): Anilines can induce methemoglobinemia, interfering with oxygen transport in the blood.

-

Skin/Eye Irritation - Category 2 (H315, H319): The basic amine and electrophilic halogenated ring can cause contact dermatitis and severe eye irritation.

-

Specific Target Organ Toxicity (STOT-SE) - Category 3 (H335): Inhalation of dust irritates the upper respiratory tract.

Critical Warning - Cyanide Potential: While the nitrile group (-CN) is covalently bonded and generally stable, thermal decomposition (fire) or reaction with strong acids can release Hydrogen Cyanide (HCN) gas.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy

Reliance on PPE alone is insufficient. The primary barrier must be engineering controls.

-

Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood or Powder Weighing Station with a face velocity of 0.3–0.5 m/s.

-

Light Protection: Use amber glassware or wrap reaction vessels in aluminum foil to prevent photodeiodination, which can degrade the reagent and release toxic iodine vapor.

PPE Selection Matrix

Glove selection is critical. Standard nitrile gloves may degrade rapidly if the compound is dissolved in polar aprotic solvents (DMSO/DMF).

| Task | Glove Material | Thickness | Breakthrough Time |

| Solid Weighing | Nitrile (Double Gloving recommended) | > 0.11 mm | > 480 min (Solid state) |

| Solution (DMSO/DMF) | Butyl Rubber or Laminate (Silver Shield®) | > 0.3 mm | > 480 min |

| Solution (MeOH/DCM) | Nitrile (Splash protection only) | > 0.11 mm | Change immediately upon splash |

Operational Protocols: Storage & Handling

Workflow Visualization

The following diagram outlines the logical decision-making process for safe handling, emphasizing the prevention of cross-contamination and exposure.

Figure 1: Safe handling workflow emphasizing light protection and incompatibility avoidance.

Specific Handling Instructions

-

Anti-Static Measures: Halogenated aromatic powders are often static-prone. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which increases inhalation risk.

-

Solvent Compatibility:

-

Avoid Acetone: The primary amine (-NH₂) can react with ketones (like acetone) to form imines (Schiff bases), altering the chemical identity and potentially changing toxicity profiles.

-

Preferred Solvents: DMSO, DMF, or Ethanol.

-

-

Inert Atmosphere: Store under Nitrogen or Argon. Oxygen can slowly oxidize the amine; moisture can hydrolyze the nitrile (slowly) or affect the iodine stability.

Emergency Response & First Aid

Decontamination Logic

In the event of exposure, immediate action is required to minimize systemic absorption (methemoglobinemia risk) and chemical burns.

-

Skin Contact:

-

Brush: Gently brush off dry powder (do not wet initially if amount is large to avoid spreading a concentrated solution).

-

Rinse: Flush with copious water for 15 minutes.

-

Neutralize: Do not use neutralizing agents (acids/bases) on skin; use mild soap only.

-

-

Eye Contact: Immediate irrigation is vital.[5][6] The crystalline nature can cause mechanical abrasion alongside chemical irritation.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

Fire Fighting & Decomposition Products

Fire Class: Class B/C (Chemical Fire). Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet (scatters the chemical).

Hazardous Combustion Products:

-

Hydrogen Iodide (HI) / Iodine (I₂): Corrosive, purple vapors.

-

Hydrogen Chloride (HCl): Corrosive acid gas.

-

Hydrogen Cyanide (HCN): Highly toxic gas formed from the nitrile moiety under incomplete combustion.

-

Nitrogen Oxides (NOx): Respiratory irritants.

Emergency Decision Tree

Figure 2: Emergency response decision matrix distinguishing between minor spills and critical incidents.

Waste Disposal & Regulatory Compliance

Waste Segregation

-

Stream: Halogenated Organic Waste.

-

Labeling: Must be labeled "Toxic," "Irritant," and "Contains Iodine/Nitrile."

-

Treatment: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers (risk of exothermic reaction).[5]

Regulatory Status

-

TSCA (USA): Likely R&D Exemption only. Not for commercial use without PMN.

-

Transport (DOT/IATA):

-

UN Number: UN 3439[5]

-

Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (this compound)

-

Class: 6.1

-

Packing Group: III

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10456108, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. 29 CFR 1910.1000. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-amino-2-chlorobenzonitrile. Retrieved from [Link]

Sources

Potential biological activities of 4-Amino-2-chloro-5-iodobenzonitrile derivatives

Strategic Scaffolds for Next-Generation Antibacterials & Kinase Inhibitors[1][2]

Executive Summary

4-Amino-2-chloro-5-iodobenzonitrile (CAS 380241-58-7) represents a high-value "privileged scaffold" in medicinal chemistry, specifically engineered for the synthesis of fused heterocyclic systems.[1][2] Unlike generic building blocks, this molecule possesses a dense functionalization pattern—comprising an aryl iodide, a nitrile, an amine, and a chlorine substituent—that enables orthogonal chemoselective transformations.[1]

Its primary biological utility lies in the development of Type II DNA Topoisomerase Inhibitors , a critical class of therapeutics designed to combat Multi-Drug Resistant (MDR) Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii).[1] Furthermore, its structural topology serves as a precursor for 6-iodo-4-anilinoquinazolines and indoles , motifs central to EGFR kinase inhibition in oncology.[1]

This guide provides a technical deep-dive into the synthetic utility, biological potential, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Chemical Architecture & SAR Analysis

The versatility of this compound stems from its ability to serve as a "linchpin" for divergent synthesis. Each functional group plays a distinct role in the Structure-Activity Relationship (SAR) of the final bioactive derivatives.

| Functional Group | Position | Chemical Role | Biological Impact (in Derivatives) |

| Iodine | C-5 | Reactive Handle: Primary site for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Stille).[3][1] | Allows attachment of hydrophobic tails or solubilizing groups essential for binding pocket occupancy (e.g., hydrophobic pocket of GyrB).[1] |

| Amine | C-4 | Nucleophile: Participates in cyclization reactions (e.g., to form indoles or quinazolines).[1] | Forms critical hydrogen bonds with active site residues (e.g., Asp/Glu in kinase hinges).[1] |